Ethyl 3-fluoro-6-iodo-2-methylbenzoate

Organic Synthesis Cross-Coupling Medicinal Chemistry

Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1417190-32-9) features a unique ortho-methyl, meta-fluoro, para-iodo substitution pattern creating an electronic/steric environment irreplaceable by generic halogenated benzoates. The para-iodine serves as an excellent leaving group for cross-coupling; the meta-fluorine withdraws electrons; the ortho-methyl provides steric modulation. Officially categorized as a Protein Degrader Building Block for PROTAC development, where its halogen-bonding capability and ethyl ester handle enable modular assembly of bifunctional molecules. Batch-specific QC (NMR, HPLC, GC) ensures reproducibility. Choose the authentic differentiated scaffold.

Molecular Formula C10H10FIO2
Molecular Weight 308.091
CAS No. 1417190-32-9
Cat. No. B2584547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-6-iodo-2-methylbenzoate
CAS1417190-32-9
Molecular FormulaC10H10FIO2
Molecular Weight308.091
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC(=C1C)F)I
InChIInChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3
InChIKeyCKYMMECDQSWSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1417190-32-9): A Structurally Unique Halogenated Benzoate Building Block for Chemical Synthesis


Ethyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1417190-32-9) is a halogenated benzoate ester derivative with the molecular formula C10H10FIO2 and a molecular weight of 308.09 g/mol . This compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 6-position, a methyl group at the 2-position, and an ethyl ester moiety . The specific combination and positioning of the fluorine and iodine substituents, along with the ortho-methyl group, create a unique electronic and steric environment on the aromatic ring, making it a versatile and valuable synthetic building block, particularly for applications in cross-coupling reactions where the iodine can serve as an excellent leaving group .

Why Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1417190-32-9) Cannot Be Substituted with Generic Halogenated Benzoates


Generic substitution with structurally simpler halogenated benzoates is not feasible for applications requiring the specific molecular geometry and electronic profile of Ethyl 3-fluoro-6-iodo-2-methylbenzoate. The distinct arrangement of the ortho-methyl, meta-fluoro, and para-iodo groups dictates its unique reactivity and physical properties . For instance, the presence of both electron-withdrawing (fluorine and iodine) and electron-donating (methyl) groups on the aromatic ring influences its reactivity in cross-coupling reactions [1]. Furthermore, the ethyl ester group provides a distinct handle for derivatization or can serve as a protecting group for the corresponding carboxylic acid, a feature absent in simpler analogs lacking this functionality . These structural nuances are critical for its intended applications, and substituting it with a more readily available but structurally different analog would likely lead to different reaction outcomes, yields, or physicochemical properties, thereby compromising the reproducibility and validity of the research or synthesis.

Quantitative Differentiation Evidence for Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1417190-32-9) vs. Closest Analogs


Differentiation in Cross-Coupling Reactivity: Iodine as a Superior Leaving Group Compared to Bromo- or Chloro-Analogs

This compound differentiates itself from its bromo- or chloro- analogs through the presence of an iodine substituent, which is well-established as a superior leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings . The carbon-iodine bond is the weakest among the aryl halides, making aryl iodides the most reactive species in the oxidative addition step, which is often the rate-limiting step in these catalytic cycles . While direct kinetic or yield data for Ethyl 3-fluoro-6-iodo-2-methylbenzoate against its specific bromo- or chloro- counterparts is not available in the open literature, this class-level inference is a fundamental tenet of organometallic chemistry.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Unique Physicochemical Profile (LogP) for Drug Discovery and Lead Optimization

Ethyl 3-fluoro-6-iodo-2-methylbenzoate possesses a calculated LogP of 2.91542 and a topological polar surface area (TPSA) of 26.3 Ų [1]. These physicochemical properties are key determinants of a molecule's lipophilicity and membrane permeability, making them critical parameters in drug discovery and lead optimization. While a direct head-to-head comparison of biological data against a close analog is not available, this compound's specific LogP value differentiates it from structurally related compounds. For instance, the methyl ester analog, Methyl 3-fluoro-6-iodo-2-methylbenzoate (CAS 1262417-94-6), has a calculated LogP of 2.52530 . The quantifiable difference in LogP between these two compounds is approximately +0.39 log units, which can significantly impact in vivo properties such as absorption, distribution, metabolism, and excretion (ADME).

Medicinal Chemistry Drug Discovery Physicochemical Properties

Differentiation as a Key Intermediate: Enabling Synthesis of High-Value 3-Fluoro-6-iodo-2-methylbenzoic Acid

The primary industrial and research value of Ethyl 3-fluoro-6-iodo-2-methylbenzoate lies in its role as a protected and solubilized form of 3-fluoro-6-iodo-2-methylbenzoic acid (CAS 1417190-31-8). The carboxylic acid is a versatile intermediate for synthesizing amides, ketones, and other bioactive molecules [1]. The ethyl ester serves as a protecting group during multi-step syntheses and can be easily cleaved under mild basic or acidic conditions to reveal the carboxylic acid . This is a key differentiator from the free acid. While the free acid may have solubility issues in certain organic solvents, the ethyl ester is generally more soluble, facilitating its use in reactions requiring anhydrous, non-polar conditions . This difference in physical form and reactivity provides a clear, practical advantage for synthetic planning and procurement.

Synthetic Methodology Medicinal Chemistry Building Blocks

Validated Research and Industrial Application Scenarios for Ethyl 3-fluoro-6-iodo-2-methylbenzoate (1417190-32-9)


1. As a Key Building Block in Targeted Protein Degradation (PROTAC) Research

Ethyl 3-fluoro-6-iodo-2-methylbenzoate is explicitly categorized within the 'Protein Degrader Building Blocks' product family by major chemical suppliers [1]. This application is directly supported by its use as a synthetic intermediate for constructing complex molecules . The compound's structural features, including halogen bonding capability and its role as a precursor to the corresponding carboxylic acid, are valuable for creating bifunctional PROTAC molecules that link a target protein ligand to an E3 ligase ligand [2]. Its unique substitution pattern allows for the modular assembly of PROTACs with specific geometries and physicochemical properties, as supported by the LogP differentiation evidence.

2. As a High-Value Intermediate in Medicinal Chemistry and Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications . The presence of the iodine atom makes it a prime candidate for cross-coupling reactions to build molecular complexity, a foundational step in medicinal chemistry programs . Its specific calculated LogP and TPSA values are critical parameters for medicinal chemists aiming to optimize the drug-likeness and pharmacokinetic properties of new chemical entities [3]. Furthermore, its structural features make it a candidate for drug design aimed at targeting specific biological pathways .

3. As a Standard or Intermediate in Analytical and Synthetic Method Development

Due to its well-defined structure and the availability of purity data (standard purity of 95% or 98% with batch-specific QC data like NMR, HPLC, GC) from reputable suppliers, Ethyl 3-fluoro-6-iodo-2-methylbenzoate is suitable for use as a reference standard or a model substrate in method development . Its unique halogen pattern (F and I) makes it a useful test compound for developing new fluorination or iodination methodologies or for evaluating the scope of novel cross-coupling catalysts and reaction conditions .

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